molecular formula C20H19ClN2O3 B6515706 6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide CAS No. 950266-73-6

6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide

Cat. No.: B6515706
CAS No.: 950266-73-6
M. Wt: 370.8 g/mol
InChI Key: SIWZDJZGXZMODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide is a synthetic small molecule belonging to the quinoline-4-carboxamide class, which is a scaffold of significant interest in medicinal chemistry for the development of novel anticancer agents . While specific biological data for this exact compound may be limited, its core structure is closely related to compounds that have demonstrated potent activity in biochemical and cellular assays. Quinoline-4-carboxamide derivatives are frequently investigated as targeted protein kinase inhibitors. Related compounds have been designed and evaluated as inhibitors of key signaling pathways, such as the epidermal growth factor receptor (EGFR) and phosphoinositide dependent protein kinase-1 (PDK1), which are critical targets in oncology research for controlling cancer cell proliferation and survival . Molecular docking and dynamics simulations of similar molecules suggest they can establish substantial interactions with the amino acids in the active sites of these kinases, leading to effective inhibition . Furthermore, quinoline carboxamides have been explored as antagonists for other targets, such as the P2X7 receptor (P2X7R), which is overexpressed in various cancers and plays a role in tumor growth and metastasis . Inhibition of P2X7R by carboxamide derivatives has been shown to induce apoptotic cell death and exhibit anti-proliferative effects in cancer cell lines . This compound is intended for research purposes only, specifically for use in in vitro screening assays, target identification studies, and as a building block in structure-activity relationship (SAR) investigations to develop more potent and selective therapeutic candidates. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-3-25-15-8-6-14(7-9-15)22-20(24)18-12-19(26-4-2)16-11-13(21)5-10-17(16)23-18/h5-12H,3-4H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWZDJZGXZMODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains the most widely reported method for constructing the quinoline skeleton. For 6-chloro-4-ethoxyquinoline derivatives, the protocol typically involves:

Reagents:

  • 4-Ethoxy-3-chloroaniline (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Polyphosphoric acid (PPA) as cyclization agent

Conditions:

  • Temperature: 120-140°C

  • Time: 6-8 hours

  • Yield: 68-72%

Mechanistic Insight:
The reaction proceeds through initial formation of a β-enamino ester, followed by intramolecular cyclization and subsequent dehydration to yield the 4-ethoxyquinoline scaffold. The chloro substituent at position 6 is introduced via the starting aniline derivative.

Friedländer Synthesis Variants

Alternative routes employing modified Friedländer conditions have been reported:

Components:

  • 2-Amino-5-chloro-4-ethoxybenzaldehyde

  • Dimethyl acetylenedicarboxylate

Catalytic System:

  • FeCl₃ (10 mol%)

  • Ethanol reflux, 4 hours

  • Yield: 65%

Advantages:

  • Superior regiocontrol for chloro positioning

  • Mild conditions compared to PPA-mediated routes

Functionalization at Position 2: Carboxamide Installation

Acyl Chloride Formation

Conversion of quinoline-2-carboxylic acid to the reactive acyl chloride intermediate is critical:

Protocol:

ParameterSpecification
Starting materialQuinoline-2-carboxylic acid
Chlorinating agentThionyl chloride (3.0 eq)
SolventDry toluene
Temperature100-110°C
Time4-6 hours
Yield89-92%

Key Consideration:
Complete removal of excess thionyl chloride via rotary evaporation is essential to prevent side reactions during subsequent coupling.

Amide Coupling with 4-Ethoxyaniline

Optimized Conditions:

  • Solvent: Anhydrous acetone

  • Base: K₂CO₃ (1.5 eq)

  • Molar ratio: 1:1.2 (acyl chloride:amine)

  • Temperature: 0-5°C (initial), then ambient

  • Time: 12-16 hours

  • Yield: 74-78%

Side Reaction Mitigation:

  • Strict temperature control prevents N-ethoxylation

  • Molecular sieves (4Å) minimize hydrolysis

Process Optimization and Scalability

Solvent Screening Data

Comparative analysis of reaction yields in different solvents:

Reaction StepSolventYield (%)Reaction Time (h)
CyclizationPPA727
DMF685
Acyl Chloride FormationToluene925
THF856
Amide CouplingAcetone7816
DCM6524

Catalytic System Comparison

Impact of catalysts on cyclization efficiency:

CatalystLoading (%)Yield (%)Purity (HPLC)
PPA-7298.5
H₂SO₄106597.2
ZnCl₂155896.8
FeCl₃56898.1

Analytical Characterization and Quality Control

Spectroscopic Data Correlation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.42 (t, 3H, OCH₂CH₃)

  • δ 4.12 (q, 2H, OCH₂CH₃)

  • δ 6.98-8.52 (m, 8H, aromatic)

  • δ 10.21 (s, 1H, NH)

HRMS (ESI):

  • m/z calculated for C₂₁H₂₀ClN₂O₃ [M+H]⁺: 395.1164

  • Found: 395.1162

Purity Optimization Strategies

Crystallization Conditions:

  • Solvent system: Ethanol/water (7:3)

  • Cooling rate: 0.5°C/min

  • Final purity: 99.8% by HPLC

Chromatographic Methods:

  • Column: C18, 5μm, 250×4.6mm

  • Mobile phase: MeCN/H₂O (0.1% TFA), gradient elution

  • Retention time: 8.42 min

Comparative Evaluation of Synthetic Routes

ParameterGould-Jacobs RouteFriedländer RoutePost-Functionalization
Total Steps456
Overall Yield (%)625854
Purity (%)99.598.799.2
Scalability (kg)502510
Cost Index1.01.31.6

Chemical Reactions Analysis

6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines .

Scientific Research Applications

6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Variations

The compound’s quinoline scaffold is shared with several pharmacologically active analogues. Key structural distinctions include:

  • Substituents on the quinoline core: Chloro and ethoxy groups at positions 6 and 4, respectively.
  • Amide side chain: A 4-ethoxyphenyl group, differing from other analogues that incorporate morpholinoethyl, bromophenyl, or fluorophenylmethyl groups .
Table 1: Structural and Functional Comparison of Quinoline Carboxamides
Compound Name Quinoline Substituents Amide Substituent Reported Activities References
6-Chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide Cl (C6), OEt (C4) N-(4-ethoxyphenyl) Hypothesized antimicrobial -
N-(4-Bromophenyl)quinoline-2-carboxamide None N-(4-bromophenyl) Synthetic model for optimization
2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide Cl (C2), F (C6) N-(2-morpholinoethyl) Broad-spectrum antimicrobial
2-(4-Ethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide OEt (C4-phenyl) N-[(4-fluorophenyl)methyl] Undetermined
Tangeretin (Flavone analogue) Methoxy groups (C5, C6, C7, C8, C4') Flavone scaffold (non-quinoline) Antibacterial, anticancer

Pharmacological Implications

  • Antimicrobial activity: The ethoxy and chloro substituents may enhance lipophilicity, improving membrane permeability compared to methoxy-rich flavones like tangeretin.
  • The ethoxyphenyl group in the target compound may modulate selectivity for cancer-specific targets.

Biological Activity

6-Chloro-4-ethoxy-N-(4-ethoxyphenyl)quinoline-2-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound is characterized by a fused double-ring structure that includes a benzene ring and a pyridine ring, contributing to its potential therapeutic applications in medicinal chemistry. The presence of functional groups such as chloro, ethoxy, and carboxamide significantly influences its biological interactions and activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClN3O3C_{18}H_{20}ClN_{3}O_{3}, with a molecular weight of approximately 365.80 g/mol. The structure features:

  • Chloro group at position 6
  • Ethoxy group at position 4
  • An N-(4-ethoxyphenyl) substituent

These structural elements are crucial for the compound's biological activity, particularly in enzyme inhibition and receptor modulation.

Property Value
Molecular FormulaC₁₈H₂₀ClN₃O₃
Molecular Weight365.80 g/mol
Chloro Group Position6
Ethoxy Group Position4

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate cellular receptors, influencing signal transduction pathways and affecting cellular responses .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In studies focusing on various microbial strains, compounds similar to this compound have demonstrated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus. The disk diffusion method revealed varying degrees of inhibition, suggesting potential as an antimicrobial agent .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and HCT-116 (human colon carcinoma). The structure–activity relationship (SAR) analysis indicates that modifications in the substituents can enhance its inhibitory activity against these cancer cells .

Case Studies and Research Findings

  • Antiplasmodial Activity : A series of quinoline derivatives were screened for their antiplasmodial activity against Plasmodium falciparum. Some compounds exhibited moderate potency with EC50 values around 120 nM, indicating that derivatives like this compound could be optimized for better efficacy against malaria .
  • Inhibition Studies : Inhibition studies have shown that this compound can effectively block translation elongation factor 2 (PfEF2), a critical target in malaria treatment. This novel mechanism highlights its potential as a lead compound in antimalarial drug development .
  • Antioxidant Activity : The antioxidant properties of quinoline derivatives have been evaluated using DPPH radical scavenging assays. Although the antioxidant activity was found to be weaker compared to other compounds, the presence of hydroxyl groups in related structures suggests that modifications could enhance this property .

Q & A

Q. What protocols ensure safe handling of intermediates with reactive functional groups (e.g., chlorophenyl substituents)?

  • Answer : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, and employ personal protective equipment (PPE) including nitrile gloves and fume hoods. Safety data sheets (SDS) for analogs like N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide recommend avoiding skin contact and static discharge .

Tables

Table 1 : Comparison of Synthetic Methods for Quinoline Carboxamides

MethodYield (%)Purity (%)Key AdvantageLimitationReference
Classical Skraup60–7085–90Low costLow regioselectivity
Transition Metal-Catalyzed80–8592–95High specificityCatalyst cost
Continuous Flow90–95>98ScalabilityEquipment investment

Table 2 : Key Intramolecular Interactions in Crystal Structures

CompoundInteraction TypeDistance (Å)Biological RelevanceReference
Ethyl 6-chloro-2-substituted quinolineC–H⋯O2.42Stabilizes active conformation
6-Fluoro-4-sulfonylquinolineπ–π stacking3.76Enhances DNA intercalation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.